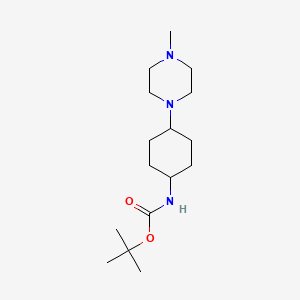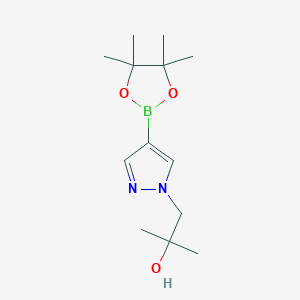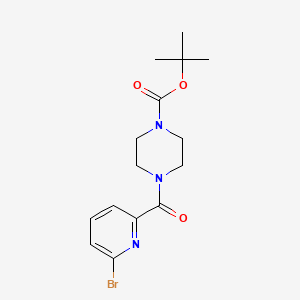![molecular formula C8H17Cl2N3O B1396793 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochlorid CAS No. 1332530-59-2](/img/structure/B1396793.png)
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochlorid
Übersicht
Beschreibung
“2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride” is a chemical compound with the molecular weight of 212.12 . It is also known as (1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine dihydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H . This indicates that the compound has a five-membered ring structure with two nitrogen atoms, one of which is a pyrrole type nitrogen .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 212.12 . The InChI code is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H .
Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
Imidazol-Derivate sind grundlegende Strukturen in vielen pharmazeutischen Medikamenten. Die betreffende Verbindung kann bei der Synthese von Medikamenten mit unterschiedlichem therapeutischem Potenzial verwendet werden. So wurde beispielsweise berichtet, dass Imidazol-Verbindungen antibakterielle, antimykobakterielle und entzündungshemmende Wirkungen aufweisen . Dies macht sie wertvoll bei der Entwicklung neuer Medikamente, die auf eine Reihe von Krankheiten abzielen.
Antitumormittel
Der Imidazolring ist in vielen Verbindungen mit Antitumor-Eigenschaften vorhanden. Die Erforschung von Derivaten des Imidazols, wie z. B. unserer Verbindung, könnte zur Entwicklung neuartiger Chemotherapeutika führen. Diese Mittel könnten potenziell spezifische Pfade angreifen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .
Diabetesforschung
Imidazol-Derivate haben sich in der Diabetesforschung als vielversprechend erwiesen. Sie können so konzipiert werden, dass sie mit biologischen Zielen interagieren, die den Blutzuckerspiegel regulieren. Die strukturelle Flexibilität der Verbindung ermöglicht die Schaffung von Molekülen, die Enzyme oder Rezeptoren modulieren können, die an Diabetes beteiligt sind .
Antivirene Anwendungen
Der Imidazol-Kern ist auch bei der Synthese von antiviralen Medikamenten von Bedeutung. Angesichts des anhaltenden Bedarfs an wirksamen Behandlungen gegen verschiedene Virusinfektionen könnte die Verbindung ein Schlüsselzwischenprodukt bei der Entwicklung von Medikamenten sein, die die Virusreplikation oder -assemblierung hemmen .
Antifungizide und Antihelminthika
Aufgrund ihrer bioaktiven Natur werden Imidazol-Derivate in antifungiziden und antihelminthischen Anwendungen eingesetzt. Sie können die Zellmembran oder Stoffwechselprozesse von Pilzen und parasitären Würmern stören, was zu deren Tod führt. Dies ist entscheidend für die Behandlung von Infektionen in der Landwirtschaft und im menschlichen Gesundheitswesen .
Medikamente gegen Magengeschwüre
Verbindungen mit einem Imidazolring, wie z. B. die untersuchte, finden sich in Medikamenten gegen Magengeschwüre wie Omeprazol und Pantoprazol. Diese Medikamente wirken, indem sie die Protonenpumpe in der Magenschleimhaut hemmen, die Säureproduktion reduzieren und die Heilung von Geschwüren fördern .
Anästhetika
Imidazol-Derivate können zu Lokalanästhetika formuliert werden. Ihre chemische Struktur ermöglicht es ihnen, Nervensignale zu blockieren, wodurch ein vorübergehender Verlust der Empfindung in einem Zielbereich erzielt wird. Diese Anwendung ist entscheidend für kleinere chirurgische Eingriffe und die Schmerzbehandlung .
Landwirtschaftliche Chemikalien
In der Landwirtschaft werden Imidazolverbindungen zur Herstellung von Pestiziden und Fungiziden verwendet. Sie tragen zum Schutz von Nutzpflanzen vor verschiedenen Krankheiten und Schädlingen bei und gewährleisten die Ernährungssicherheit und die nachhaltige Landwirtschaft. Die Vielseitigkeit der Verbindung bei der Bildung stabiler und bioaktiver Moleküle macht sie für solche Anwendungen geeignet .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as Eye Dam. 1 and Skin Irrit. 2, indicating it causes serious eye damage and skin irritation . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Target of Action
The compound, 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary significantly depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by imidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSOWQEZSPKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)

![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)





